3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is a chemical compound classified as an azetidinone, which is a four-membered lactam (cyclic amide). This compound features an amino group, a chlorophenyl group, and a methyl group attached to the azetidinone ring, contributing to its unique chemical properties and potential biological activities.
The compound can be synthesized through various methods, primarily involving the reaction of 4-chlorobenzaldehyde with methylamine to form an imine intermediate, which is subsequently cyclized to produce the azetidinone structure.
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one falls under the category of heterocyclic compounds and is particularly noted for its relevance in medicinal chemistry due to its structural features that may interact with biological targets.
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one can be performed using several synthetic routes. A common method involves:
This method can be optimized for industrial production by employing continuous flow reactors and specific purification techniques like recrystallization and chromatography to enhance yield and purity.
The reaction conditions typically involve heating the mixture at high temperatures, which facilitates the cyclization process. The choice of solvents and reagents can significantly affect the efficiency and yield of the synthesis.
The molecular formula of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is . The structure consists of:
The compound has a molecular weight of approximately 226.68 g/mol. The presence of the chlorophenyl group introduces electron-withdrawing characteristics, potentially influencing its reactivity and biological interactions.
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one can undergo various chemical reactions:
The specific conditions for these reactions may vary based on the desired product. For instance, oxidation may require acidic conditions, while reduction might need an inert atmosphere to prevent unwanted side reactions.
The mechanism of action for 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl moiety may engage in hydrophobic interactions. These interactions could lead to inhibition of bacterial enzymes or modulation of cellular pathways related to cancer progression, suggesting potential antimicrobial and anticancer activities.
Detailed spectroscopic data (IR, NMR) would provide insights into functional groups and molecular interactions but are not specified in the sources available.
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one has several scientific applications:
The β-lactam core of 3-amino-4-(4-chlorophenyl)-1-methylazetidin-2-one serves as a conformationally constrained scaffold that positions pharmacophores in three-dimensional space with precise geometry. Stereochemical control at the C3 and C4 positions is critical for target engagement, as demonstrated by chiral Staudinger [2+2] cycloaddition syntheses. For example, the (3R,4S)-diastereomer of analogous azetidinone-based vasopressin V1a antagonists exhibited 20-fold higher binding affinity (Ki = 5 nM) compared to its (3S,4R)-counterpart due to optimal complementarity with the hydrophobic binding pocket [8]. The ring strain (∼90° bond angles) creates a bent conformation that mimics peptide turn structures, enabling disruption of protein-protein interactions. Modifications to the azetidinone ring’s C3/C4 substituents profoundly impact biological activity:
Table 1: Impact of Azetidinone C3/C4 Substituents on Target Affinity
C3 Substituent | C4 Substituent | Biological Target | Affinity (Ki/IC₅₀) | Reference |
---|---|---|---|---|
-CO₂H | 4-Cl-C₆H₄ | Bcl-2/Bcl-xL | 1.3 nM | [6] |
-CONHCH₃ | 4-Cl-C₆H₄ | Bcl-2/Bcl-xL | 5 nM | [6] |
-H | 4-Cl-C₆H₄ | Bcl-2/Bcl-xL | 99 nM | [6] |
Pivaloyl | Benzyl | Vasopressin V1a | 6.5 nM | [8] |
Isobutyl | Benzyl | Vasopressin V1a | 39 nM | [8] |
Replacing the C3 carboxylic acid with hydrophobic groups (e.g., pivaloyl) enhances membrane permeability but may compromise electrostatic interactions with polar residues, necessitating balanced optimization [6] [8].
The 4-chlorophenyl group at C4 provides optimal π-stacking capability and moderate hydrophobicity (ClogP ∼2.8). Quantum mechanical analyses reveal that the chlorine atom’s σₚ value (+0.23) and Hammett constant enhance the phenyl ring’s electron-withdrawing character, lowering the azetidinone carbonyl’s LUMO energy by ∼1.2 eV compared to unsubstituted analogs. This facilitates H-bonding with target proteins, as confirmed by reduced binding (IC₅₀ > 260 nM) when replaced with electron-donating groups (e.g., -OCH₃) [2] [9]. The N-methyl group prevents undesired tautomerization and reduces amide bond rotation (energy barrier ∼15 kcal/mol), enforcing a planar conformation that pre-organizes the molecule for receptor binding. Comparative molecular field analysis (CoMFA) indicates that N-alkyl groups larger than methyl (e.g., benzyl) cause steric clashes in the V1a receptor pocket, reducing affinity by >100-fold [8].
The C3 carboxylic acid in 3-aminoazetidinones participates in salt bridges with Arg/Glu residues but suffers from poor bioavailability. Systematic bioisosteric replacement strategies have identified alternatives that preserve affinity while improving pharmacokinetics:
Table 2: Performance of Carboxylic Acid Bioisosteres in Azetidinone Scaffolds
Bioisostere | Bcl-2 Ki | Bcl-xL Ki | H146 Cell IC₅₀ | Electrostatic Potential Match (%) |
---|---|---|---|---|
-CO₂H (Reference) | 1.3 nM | 6 nM | 61 nM | 100 |
-CONHSO₂CH₃ | 0.9 nM | 5 nM | 38 nM | 92 |
-CONHCH₃ | 5 nM | 6 nM | 36 nM | 78 |
-SO₃H | 19 nM | 14 nM | 245 nM | 88 |
-Tetrazole | 7.5 nM | 15 nM | 12 nM | 95 |
Data adapted from Bcl-2 inhibitor optimization studies [1] [6].
The methylsulfonylamide (-CONHSO₂CH₃) emerges as a top performer due to its dual H-bond acceptor/donor capability and similar pKa (∼4.5 vs. ∼4.2 for -CO₂H). Quantum mechanical calculations using the average electron density (AED) tool confirm its electrostatic potential deviates <8% from carboxylic acid, explaining its successful application in azetidinone-based V1a antagonists [6] [8]. Conversely, tetrazoles offer superior cell permeability (log D −0.8 vs. −1.5 for -CO₂H) but may introduce metabolic liabilities. Sulfonamides exhibit suboptimal performance due to conformational flexibility and reduced dipole moment (∼4.2 D vs. ∼5.1 D for -CO₂H) [6].
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